5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group and a methylimidazolidine dione moiety, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with methylamine and glyoxal. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired imidazolidine dione structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the chlorophenyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine dione derivatives, which can have different functional groups attached to the chlorophenyl ring or the imidazolidine moiety.
Scientific Research Applications
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Known for its antitubercular activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.
Uniqueness
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5397-13-7 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |
InChI Key |
FJMQOXCSOMULOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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